
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride is a chemical compound that belongs to the class of pyridazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and methyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridazine ring, which can be derived from commercially available precursors.
Aminomethylation: The introduction of the aminomethyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of the pyridazine derivative with formaldehyde and ammonia under acidic conditions.
N-Methylation: The N-methylation of the aminomethyl group is carried out using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of 5-(aminomethyl)-N-methylpyridazin-3-amine.
Reduction: Corresponding primary or secondary amines.
Substitution: Substituted pyridazine derivatives with various functional groups.
Applications De Recherche Scientifique
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The presence of the aminomethyl and N-methyl groups allows for specific binding interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(aminomethyl)pyridazin-3-amine
- N-methylpyridazin-3-amine
- 5-(aminomethyl)-N-ethylpyridazin-3-amine
Uniqueness
5-(aminomethyl)-N-methylpyridazin-3-amine dihydrochloride is unique due to the presence of both the aminomethyl and N-methyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H12Cl2N4 |
|---|---|
Poids moléculaire |
211.09 g/mol |
Nom IUPAC |
5-(aminomethyl)-N-methylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H10N4.2ClH/c1-8-6-2-5(3-7)4-9-10-6;;/h2,4H,3,7H2,1H3,(H,8,10);2*1H |
Clé InChI |
UHTSXUMDEVLGNM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=CC(=C1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


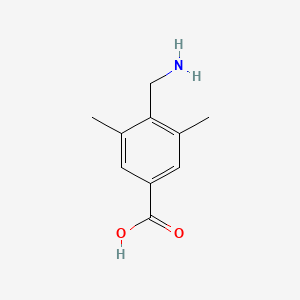

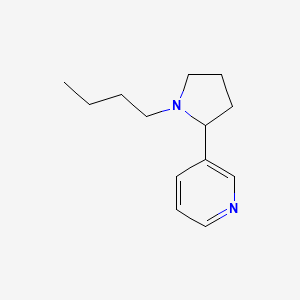
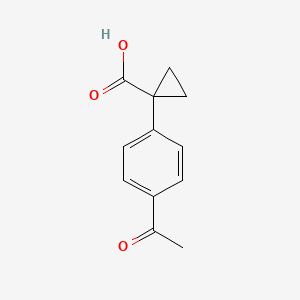

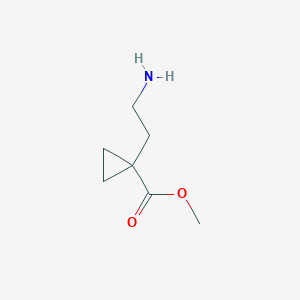

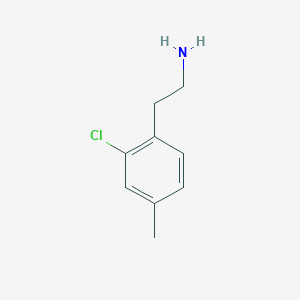
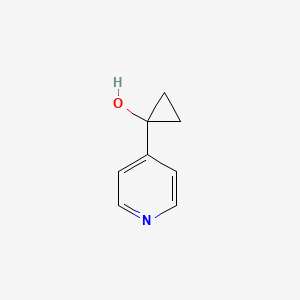
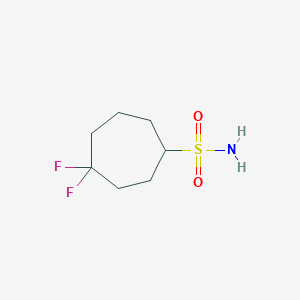
![Ethyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13518983.png)
![2-(6-Bromobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic Acid](/img/structure/B13518986.png)


